![molecular formula C7H5N3O2 B2587041 Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid CAS No. 1367930-95-7](/img/structure/B2587041.png)
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the regioselective intramolecular cyclization of pyrroles upon treatment with reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) . This method yields the desired pyrrolo[2,1-f][1,2,4]triazine derivatives with high efficiency.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic methodologies that utilize simple building blocks. For example
Actividad Biológica
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as a kinase inhibitor and antiviral agent, along with relevant case studies and research findings.
Overview of Pyrrolo[2,1-f][1,2,4]triazine
Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has been incorporated into various pharmaceutical agents. Notably, it is part of avapritinib , a drug approved for treating gastrointestinal stromal tumors (GISTs) with specific mutations, and remdesivir , which is used against viral infections such as COVID-19 .
Antitumor Activity
Recent studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit potent antitumor properties by acting as inhibitors of various kinases:
- VEGFR-2 Inhibition : Compounds derived from pyrrolo[2,1-f][1,2,4]triazine showed strong inhibitory effects on VEGFR-2 with IC50 values as low as 0.023 µM . These compounds were also tested against other kinases like EGFR and demonstrated selectivity in their action .
- EGFR and HER2 Inhibition : Another derivative was reported to inhibit both EGFR and HER2 with IC50 values of 0.006 µM and 0.01 µM , respectively. This dual inhibition was effective in reducing tumor growth in xenograft models .
The following table summarizes the IC50 values for various pyrrolo[2,1-f][1,2,4]triazine derivatives against key kinases:
Compound | Target Kinase | IC50 (µM) |
---|---|---|
1 | VEGFR-2 | 0.100 |
2 | VEGFR-2 | 0.066 |
3 | VEGFR-2 | 0.023 |
10 | EGFR | 0.061 |
16 | HER2 | 0.006 |
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives have also shown promising antiviral activity:
- Inhibition of RNA Viruses : Research indicates that these compounds can effectively inhibit various RNA viruses including hepatitis C and Marburg virus. The mechanism involves the inhibition of neuraminidase activity .
Case Studies
Several studies have highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine compounds in preclinical models:
- Study on Antitumor Efficacy : A study evaluated the antitumor activity of pyrrolo[2,1-f][1,2,4]triazine derivatives in human cancer cell lines. The results indicated significant cytotoxicity with selectivity indices suggesting low toxicity to normal cells while effectively targeting cancer cells .
- Antiviral Studies : Another investigation into the antiviral properties revealed that certain pyrrolo[2,1-f][1,2,4]triazines had high selectivity against influenza virus strains while maintaining low cytotoxicity levels in human cell lines .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding mechanisms of pyrrolo[2,1-f][1,2,4]triazine derivatives with their targets:
Aplicaciones Científicas De Investigación
Kinase Inhibition
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as promising scaffolds for the development of kinase inhibitors. These compounds mimic the structure of well-known kinase inhibitors and have demonstrated significant inhibitory effects on various kinases involved in cancer progression.
- EGFR Inhibition : Studies have shown that certain pyrrolo[2,1-f][1,2,4]triazine derivatives effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, a specific derivative with a 4-((3-chloro-4-fluorophenyl)amino) substituent exhibited potent inhibition of EGFR tyrosine kinase activity and suppressed proliferation in human colon tumor cell lines .
- VEGFR-2 Inhibition : Another study highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine compounds against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. Compounds showed IC50 values as low as 0.023 µM against VEGFR-2, indicating strong inhibitory potential .
Antiviral Activity
Recent research has explored the antiviral properties of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds have been investigated for their ability to inhibit viral replication and activity.
- Influenza Virus : In vitro studies have demonstrated that certain pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit low cytotoxicity and high selectivity indices against influenza virus strains. These compounds are believed to act by inhibiting neuraminidase activity, a critical enzyme for viral replication .
- Broad-Spectrum Antiviral Properties : The structural similarities of pyrrolo[2,1-f][1,2,4]triazines to non-nucleoside antiviral drugs suggest their potential use against various viral infections beyond influenza. Their activity against other viruses is currently under investigation .
Therapeutic Potential in Cancer Treatment
The ability of pyrrolo[2,1-f][1,2,4]triazine derivatives to inhibit key signaling pathways involved in cancer makes them attractive candidates for cancer therapy.
- Phosphatidylinositol 3-Kinase (PI3K) Inhibition : Some derivatives have been shown to inhibit the PI3K signaling pathway, which is often dysregulated in cancers. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .
- Combination Therapies : The integration of pyrrolo[2,1-f][1,2,4]triazine compounds with existing therapies could enhance their efficacy. For example, combining these inhibitors with chemotherapy or targeted therapies may yield synergistic effects against resistant cancer types .
Case Studies and Research Findings
Propiedades
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHQLNNJGJDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.